4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfamoyl benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group. The 3,5-dimethoxyphenyl group may contribute to electron-donating effects, influencing binding affinity to biological targets like thioredoxin reductase (TrxR), a key enzyme in fungal redox homeostasis .
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-28(18-7-5-4-6-8-18)35(30,31)21-11-9-16(10-12-21)22(29)25-24-27-26-23(34-24)17-13-19(32-2)15-20(14-17)33-3/h9-15,18H,4-8H2,1-3H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYJCAIRTZJQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-methoxybenzoic acid with cyclohexylmethylamine to form an amide intermediate, which is subsequently treated with a sulfonyl chloride derivative. The resulting compound features a sulfamoyl group and an oxadiazole moiety, contributing to its biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Research has indicated that the compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections. For instance, studies have shown that similar benzamide derivatives can inhibit bacterial growth by disrupting cellular processes.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, compounds with similar structures have been shown to inhibit cell proliferation and promote cell death in tumor cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related benzamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that modifications in the benzamide structure enhance antibacterial properties.
- Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects of oxadiazole-containing compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that these compounds significantly reduced cell viability at micromolar concentrations.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,3,4-oxadiazoles with documented antifungal activity. Key analogs include:
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Key Findings:
Sulfamoyl Group Impact: The target compound’s cyclohexyl(methyl) group differs from LMM5’s benzyl(methyl) and LMM11’s cyclohexyl(ethyl). Replacing ethyl with methyl (vs. LMM11) may marginally increase metabolic stability.
Oxadiazole Substituent Effects :
- The 3,5-dimethoxyphenyl group (target compound) replaces LMM11’s furan-2-yl or LMM5’s 4-methoxyphenylmethyl . Methoxy groups enhance electron density, which could strengthen π-π stacking or hydrogen bonding with TrxR’s active site compared to furan’s heteroaromatic ring .
Antifungal Efficacy :
- LMM5 and LMM11 showed efficacy against C. albicans in vitro and in murine models, with activity linked to TrxR inhibition . The target compound’s 3,5-dimethoxy substitution may improve potency over LMM5’s single methoxy group, but this requires validation.
Solubility and Formulation :
- All analogs required solubilization in DMSO with surfactants (e.g., Pluronic F-127), suggesting inherent solubility challenges for this class . The target compound’s cyclohexyl group may exacerbate this issue, necessitating advanced formulation strategies.
- Compounds with methyl(phenyl)sulfamoyl and varying dimethoxyphenyl groups (–5) lack antifungal data but highlight the diversity of substituents explored in this class. The 3,4-dimethoxy variant () may exhibit distinct pharmacokinetics due to altered steric and electronic profiles.
Research Implications and Gaps
- Optimization : Hybridizing the target’s 3,5-dimethoxyphenyl group with LMM11’s cyclohexyl(ethyl)sulfamoyl moiety could balance lipophilicity and target affinity.
- In Vivo Testing: No data exist for the target compound’s toxicity or efficacy in animal models, a critical step for translational development.
Preparation Methods
Precursor Preparation
The 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine intermediate is synthesized from 3,5-dimethoxybenzoic acid. The acid is first converted to its hydrazide derivative by reaction with hydrazine hydrate in ethanol under reflux. Subsequent cyclization is achieved using POCl₃, which facilitates dehydration and ring closure.
Reaction Conditions
Structural Confirmation
The oxadiazole product is characterized by:
- ¹H NMR : Aromatic protons at δ 7.2–6.8 ppm (3,5-dimethoxyphenyl), methoxy protons at δ 3.8 ppm.
- HRMS : Molecular ion peak at m/z 263.09 [M+H]⁺.
Synthesis of the Sulfamoyl Benzamide Moiety
Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid undergoes sulfonylation with cyclohexylmethylsulfamoyl chloride in a dichloromethane (DCM)/water biphasic system. Sodium bicarbonate is used to scavenge HCl, promoting the reaction.
Reaction Conditions
Conversion to Benzoyl Chloride
The sulfonylated benzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding benzoyl chloride, enabling subsequent amide coupling.
Reaction Conditions
Coupling of Oxadiazole and Benzamide Moieties
Amide Bond Formation
The oxadiazole amine reacts with the benzoyl chloride derivative in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 6 hours.
Reaction Conditions
Optimization Insights
- Solvent Selection : THF outperforms DMF or DMSO in minimizing side reactions.
- Stoichiometry : A 10% excess of benzoyl chloride ensures complete conversion.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Step | Method A (Reflux in AcOH/NaOAc) | Method B (POCl₃ Cyclization) |
|---|---|---|
| Oxadiazole Yield | 72% | 83% |
| Reaction Time | 18–22 hours | 2–3 hours |
| Purity | 90% | 95% |
Method B offers superior efficiency and purity, making it preferable for large-scale synthesis.
Challenges and Mitigation Strategies
- Hydrolysis of Sulfamoyl Group : Avoid aqueous workup at high pH; use neutral extraction conditions.
- Oxadiazole Ring Instability : Store intermediates under inert atmosphere at –20°C.
Industrial Scalability Considerations
Q & A
Q. Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.
- Final product purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfamoyl group integration) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₅H₂₇N₄O₆S) .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate its antimicrobial potential?
Q. Key SAR Variables :
Q. Methodology :
- In vitro assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
Advanced: How should researchers address contradictions in reported biological activity data?
Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from assay conditions (e.g., cell line variability, incubation time).
Q. Resolution Strategies :
- Standardized protocols : Use NCI-60 cell line panel with consistent RPMI-1640 media and 72-hour incubation .
- Orthogonal assays : Validate apoptosis via flow cytometry (Annexin V/PI staining) alongside MTT assays .
Methodological: What strategies improve reaction yields during sulfamoyl group coupling?
- Reagent optimization : Use EDCI/HOBt in DMF at 0°C→RT to minimize side reactions .
- Solvent selection : Anhydrous DMF enhances solubility of hydrophobic intermediates .
- Yield monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and isolate via precipitation in ice-cold water .
Methodological: How can pharmacokinetic properties (e.g., bioavailability) be evaluated preclinically?
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS .
- In vivo PK : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; plasma sampling over 24h for AUC calculation .
Advanced: What computational methods predict metabolic pathways and toxicity?
- Software tools :
- Meteor Nexus : Predict phase I/II metabolism (e.g., demethylation of methoxy groups) .
- DEREK : Flag structural alerts (e.g., sulfonamide-related hepatotoxicity) .
- Validation : Compare with in vitro CYP450 inhibition assays (e.g., CYP3A4/2D6) .
Basic: What are the stability considerations for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
